
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium is a chemical compound that belongs to the class of pyridinium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group and the N-oxide functionality imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium typically involves the chloromethylation of 2,3-dimethylpyridine followed by oxidation to introduce the N-oxide functionality. The reaction conditions may include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, followed by oxidation using agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chloromethylation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium would depend on its specific interactions with molecular targets. The N-oxide functionality may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl and N-oxide functionalities.
5-(Chloromethyl)pyridine: Lacks the dimethyl and N-oxide functionalities.
2,3-Dimethyl N-Oxidopyridine: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl group and the N-oxide functionality in 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium imparts unique chemical properties that distinguish it from similar compounds
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
5-(chloromethyl)-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(4-9)5-10(11)7(6)2/h3,5H,4H2,1-2H3 |
InChI Key |
QOZBCOUEJJMEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C[N+](=C1C)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


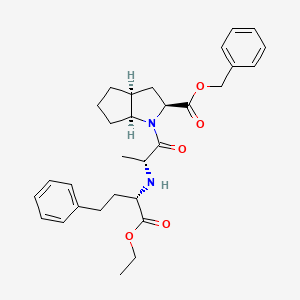

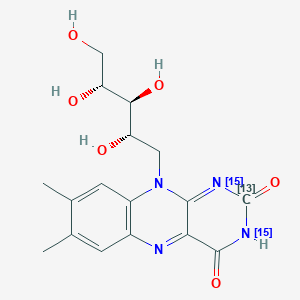
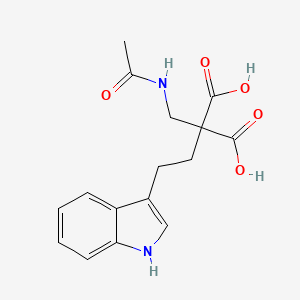

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)

![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
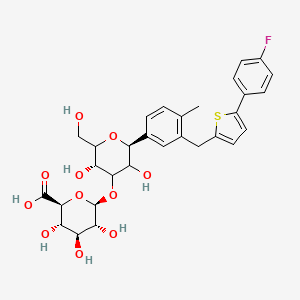
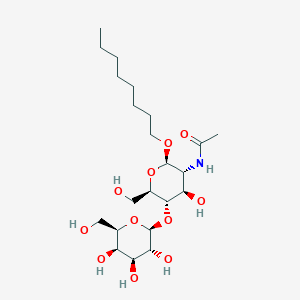
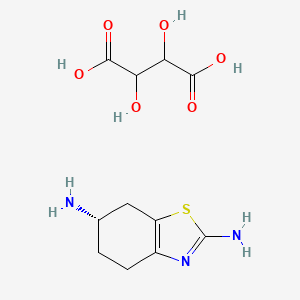
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)
